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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic

Analysis of Brominated Methoxybenzaldehyde Isomers

In the landscape of pharmaceutical research and organic synthesis, the precise

characterization of molecular structures is paramount. Benzaldehyde derivatives, in particular,

serve as crucial building blocks for a wide array of therapeutic agents and functional materials.

This guide presents a comprehensive spectroscopic comparison of 2-Bromo-5-
methoxybenzaldehyde and its selected positional isomers. By leveraging Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a

detailed analysis of their distinct spectral fingerprints, offering a valuable resource for

unambiguous identification and quality control.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-5-
methoxybenzaldehyde and its isomers. These datasets are essential for distinguishing

between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Aldehydic Proton
(CHO), δ (ppm),
Multiplicity

Aromatic Protons,
δ (ppm),
Multiplicity, J (Hz)

Methoxy Protons
(OCH₃), δ (ppm),
Multiplicity

2-Bromo-5-

methoxybenzaldehyde
10.29 (s)

7.45 (d, J=3.0), 7.40

(d, J=3.0), 7.01 (dd,

J=8.8, 3.0)

3.83 (s)

3-Bromo-4-

methoxybenzaldehyde
9.83 (s)

8.05 (d, J=2.1), 7.79

(dd, J=8.5, 2.1), 7.01

(d, J=8.5)

3.96 (s)

5-Bromo-2-

methoxybenzaldehyde
10.42 (s)

7.93 (d, J=2.7), 7.69

(dd, J=8.8, 2.7), 6.91

(d, J=8.8)

3.91 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound C=O C-Br C-O
Aromatic C-
H

OCH₃

2-Bromo-5-

methoxybenz

aldehyde

190.3 115.7 159.3
135.3, 124.9,

114.8, 112.9
55.8

3-Bromo-4-

methoxybenz

aldehyde

190.8 111.7 162.2
134.8, 131.6,

128.8, 111.4
56.6

5-Bromo-2-

methoxybenz

aldehyde

189.0 113.8 160.0
136.2, 128.5,

125.7, 112.5
56.1

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
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Compound ν(C=O)
ν(C-H,
aldehyde)

ν(C-O,
aromatic)

ν(C-Br)

2-Bromo-5-

methoxybenzald

ehyde

~1685 ~2830, ~2730 ~1250 ~680

3-Bromo-4-

methoxybenzald

ehyde

~1688 ~2835, ~2735 ~1260 ~670

5-Bromo-2-

methoxybenzald

ehyde

~1678 ~2840, ~2740 ~1255 ~660

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ [M+2]⁺
Major Fragment
Ions

2-Bromo-5-

methoxybenzaldehyde
214/216 99%

185/187 ([M-CHO]⁺),

172/174 ([M-

C₂H₂O]⁺), 134 ([M-

Br]⁺), 106, 77

3-Bromo-4-

methoxybenzaldehyde
214/216 99%

213/215 ([M-H]⁺),

185/187 ([M-CHO]⁺),

142, 114

5-Bromo-2-

methoxybenzaldehyde
214/216 99%

213/215 ([M-H]⁺),

185/187 ([M-CHO]⁺),

172/174, 134 ([M-

Br]⁺), 106

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols represent standard procedures for the analysis of aromatic aldehydes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the benzaldehyde derivative was dissolved

in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added to

achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, using a

proton-decoupled pulse sequence. A relaxation delay of 2 seconds was used, and

approximately 1024 scans were accumulated.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier

transform. The resulting spectra were phase-corrected, and the baseline was corrected.

Chemical shifts were referenced to the TMS signal at 0.00 ppm.[1]

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a UATR accessory.

Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the

clean ATR crystal was recorded prior to the sample analysis.

Data Processing: The resulting spectrum was baseline-corrected and the peak positions

were identified.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared

in methanol.

Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS).

GC Conditions: A non-polar capillary column was used. The oven temperature was

programmed with an initial hold at 60°C for 1 minute, followed by a ramp to 250°C at a rate

of 10°C/minute.

MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode with

an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of

40-400 amu.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and the major fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺) was a key

diagnostic feature.

Synthesis Workflow
The synthesis of brominated methoxybenzaldehyde isomers often involves the electrophilic

bromination of a corresponding methoxybenzaldehyde precursor. The following diagram

illustrates a generalized workflow for the synthesis and purification of these compounds.

Start:
Methoxybenzaldehyde Isomer

Electrophilic Bromination
(e.g., Br2, NBS)

Reagents Reaction Work-up
(Quenching, Extraction)

Crude Product Purification
(Recrystallization or

Column Chromatography)

Spectroscopic Characterization
(NMR, IR, MS)

Purified Product Final Product:
Bromo-methoxybenzaldehyde

Verified Structure

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of brominated methoxybenzaldehyde isomers.

This guide provides a foundational spectroscopic framework for the identification and

differentiation of 2-Bromo-5-methoxybenzaldehyde and its isomers. The presented data and

protocols are intended to support researchers in their synthetic and analytical endeavors,

ensuring the quality and integrity of their chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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